molecular formula C11H8N2O B7900568 Naphtho[1,2-d]oxazol-2-ylamine

Naphtho[1,2-d]oxazol-2-ylamine

Cat. No.: B7900568
M. Wt: 184.19 g/mol
InChI Key: ZDBVIZIGAZQMAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphtho[1,2-d]oxazol-2-ylamine is a heterocyclic compound that features a fused naphthalene and oxazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of naphtho[1,2-d]oxazol-2-ylamine typically involves the reaction of naphthols with amines. One common method employs the use of TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) as an oxygen source. This method is known for its functional group tolerance and efficiency in constructing the naphthoxazole skeleton .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, as well as ensuring the scalability of the synthetic route.

Chemical Reactions Analysis

Types of Reactions: Naphtho[1,2-d]oxazol-2-ylamine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products: The products of these reactions vary widely but can include oxidized derivatives, reduced amines, and substituted naphthoxazoles.

Scientific Research Applications

Naphtho[1,2-d]oxazol-2-ylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of naphtho[1,2-d]oxazol-2-ylamine is not fully elucidated. it is believed to interact with various molecular targets through non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions can influence biological pathways and result in the compound’s observed effects .

Comparison with Similar Compounds

    Naphtho[2,1-d]oxazole: Another naphthoxazole derivative with similar structural features.

    Benzo[d]oxazole: A simpler oxazole derivative with a benzene ring fused to the oxazole ring.

Uniqueness: Naphtho[1,2-d]oxazol-2-ylamine is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

benzo[e][1,3]benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c12-11-13-10-8-4-2-1-3-7(8)5-6-9(10)14-11/h1-6H,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBVIZIGAZQMAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(O3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.